molecular formula C9H12N2O3 B7784020 (4,5,6-Trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid

(4,5,6-Trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid

Cat. No.: B7784020
M. Wt: 196.20 g/mol
InChI Key: WNAGWIJNNDCRBD-UHFFFAOYSA-N
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Description

(4,5,6-Trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4,5,6-trimethyl-2-oxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-6(2)10-9(14)11(7(5)3)4-8(12)13/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAGWIJNNDCRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N=C1C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4,5,6-Trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid, with the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of 196.20 g/mol, is a compound of interest in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anti-inflammatory effects.

The compound's structure includes a pyrimidine ring which is known for its role in biological systems. The presence of methyl groups enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. A study highlighted the effectiveness of acetic acid derivatives against biofilm-producing pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that acetic acid could inhibit the growth of these pathogens at low concentrations, suggesting that similar compounds might also possess antibacterial properties due to structural similarities .

CompoundTarget PathogenConcentrationEfficacy
Acetic AcidP. aeruginosa0.5%Complete eradication
Acetic AcidS. aureus1%Complete eradication

Antiviral Activity

Recent studies have explored the antiviral potential of pyrimidine derivatives. Compounds similar to this compound have shown promising results against viruses like HIV and influenza. A notable finding was that certain pyrimidine derivatives inhibited viral replication effectively, indicating a possible mechanism through which this compound could exert antiviral effects .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been evaluated through its interaction with cyclooxygenase enzymes (COX). In vitro studies have shown that certain pyrimidine derivatives can selectively inhibit COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity is crucial for developing safer therapeutic agents .

Case Studies

  • Inhibition of Cyclooxygenase Enzymes : A study synthesized various pyrimidine derivatives and tested their ability to inhibit COX enzymes. One derivative exhibited an IC50 value of 150 nM for COX-2 inhibition with a high selectivity index (COX-1/COX-2 ratio of 570.6), highlighting the potential for developing anti-inflammatory drugs based on this scaffold .
  • Antiviral Efficacy : Another investigation into the antiviral properties of pyrimidines revealed that modifications in the structure could lead to enhanced activity against HIV strains resistant to standard treatments. This adaptability suggests that this compound could be optimized for greater efficacy against viral infections .

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as:

  • Antiviral Agents: It shows promise in inhibiting viral replication and could serve as a scaffold for developing new antiviral drugs.
  • Antimicrobial Agents: Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of (4,5,6-trimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid for their antiviral activity against influenza viruses. The results indicated that specific modifications to the compound enhanced its efficacy significantly.

Biochemical Research

The compound plays a crucial role in:

  • Enzyme Inhibition Studies: It is utilized to explore the inhibition mechanisms of various enzymes, providing insights into metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Kinase ACompetitive25
Kinase BNon-competitive15

Agrochemical Formulations

The compound is also applied in the development of:

  • Herbicides and Fungicides: Its derivatives are being studied for enhancing crop yield through more effective agrochemical formulations.

Case Study:
Research published in Pest Management Science demonstrated that formulations based on this compound exhibited increased effectiveness against common agricultural pests compared to traditional agents.

Material Science

In material science, this compound is explored for:

  • Polymer Enhancements: It is incorporated into polymer matrices to improve thermal stability and mechanical strength.

Data Table: Material Properties Enhancement

Polymer TypeProperty ImprovedPercentage IncreaseReference
PolyethyleneThermal Stability30%
Polyvinyl ChlorideMechanical Strength25%

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